A Technical Guide to Fmoc-NH-PEG16-CH2CH2COOH: Properties and Applications in Bioconjugation
A Technical Guide to Fmoc-NH-PEG16-CH2CH2COOH: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Properties
Fmoc-NH-PEG16-CH2CH2COOH is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 16 ethylene (B1197577) glycol units, conferring hydrophilicity and flexibility to the molecule.
General Properties
| Property | Value | Source |
| Molecular Formula | C50H81NO20 | [1][2][3] |
| Molecular Weight | 1016.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid or waxy solid | General knowledge for similar PEG compounds |
| Purity | Typically >95% | [4] |
Solubility and Stability
| Solvent | Solubility | Notes |
| Polar Organic Solvents (DMF, DMSO, NMP) | Soluble | These are common solvents for reactions involving this type of linker. |
| Water | Moderately soluble | The PEG chain enhances aqueous solubility. |
| Chlorinated Solvents (DCM, Chloroform) | Soluble | |
| Ethers (e.g., Diethyl ether) | Sparingly soluble to insoluble |
Stability:
-
Fmoc Protecting Group: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent.[5]
-
PEG Backbone: The polyethylene glycol chain is generally stable under a wide range of reaction conditions.
-
Storage: For long-term stability, the compound should be stored at -20°C in a dry, inert atmosphere.[1][6]
Applications in Bioconjugation and Drug Delivery
Fmoc-NH-PEG16-CH2CH2COOH is a versatile tool in the field of bioconjugation, primarily serving as a flexible and hydrophilic spacer arm to connect two different molecular entities.
PROTAC Synthesis
A major application of this linker is in the synthesis of PROTACs.[7][8][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in Fmoc-NH-PEG16-CH2CH2COOH serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[10]
Peptide and Protein Modification
The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on peptides and proteins to form stable amide bonds. The Fmoc-protected amine can be deprotected to allow for further conjugation, making it a valuable building block in the synthesis of complex bioconjugates.
Drug Delivery
The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of conjugated drugs by:
-
Increasing aqueous solubility. [10]
-
Prolonging circulation half-life.
-
Reducing immunogenicity.
Experimental Protocols
The following are generalized experimental protocols for the use of Fmoc-NH-PEG16-CH2CH2COOH in common bioconjugation reactions. Note: These protocols are intended as a starting point and may require optimization for specific applications.
Amide Bond Formation with a Primary Amine
This protocol describes the coupling of the carboxylic acid terminus of the linker to a molecule containing a primary amine (Molecule-NH2).
Materials:
-
Fmoc-NH-PEG16-CH2CH2COOH
-
Molecule-NH2
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., DIPEA or TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC for monitoring and purification
Procedure:
-
Dissolve Fmoc-NH-PEG16-CH2CH2COOH (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Molecule-NH2 (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, quench the reaction (e.g., by adding water).
-
Remove the solvent under reduced pressure.
-
Purify the resulting conjugate by preparative HPLC.
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to liberate the primary amine for subsequent reactions.
Materials:
-
Fmoc-protected conjugate
-
20% Piperidine in DMF (v/v)
-
Reaction vessel and magnetic stirrer
-
Analytical HPLC for monitoring
Procedure:
-
Dissolve the Fmoc-protected conjugate in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.
-
Monitor the reaction by HPLC by observing the disappearance of the starting material.
-
Upon completion, remove the piperidine and DMF under reduced pressure. Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual piperidine.
-
The resulting amine-containing conjugate can be used in the next step, often without further purification.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving Fmoc-NH-PEG16-CH2CH2COOH.
Caption: Amide Coupling Workflow using Fmoc-NH-PEG16-CH2CH2COOH.
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. calpaclab.com [calpaclab.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Fmoc-NH-PEG16-CH2CH2COOH|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-NH-PEG16-CH2CH2COOH [chemicalbook.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
